Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate

Description

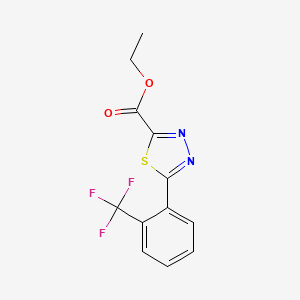

Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-(trifluoromethyl)phenyl group and at position 2 with an ethyl carboxylate moiety.

Properties

IUPAC Name |

ethyl 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJWEUVDMYLNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Hydrazine Derivatives and Lawesson’s Reagent

A common approach to prepare ethyl 1,3,4-thiadiazole-2-carboxylates involves cyclization of hydrazinyl oxoacetate derivatives with Lawesson’s reagent, which facilitates the formation of the thiadiazole ring by sulfur insertion.

Example: Preparation of Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate + Lawesson’s reagent in THF | Stir at 75°C for 3 hours | 28% |

| 2 | Dilution with ethyl acetate, addition of decolorizing charcoal, stirring at 18°C for 16 hours | Purification by column chromatography (SiO2, petroleum ether:ethyl acetate = 3:7) | Isolated product |

This method illustrates the use of Lawesson’s reagent for sulfurization and ring closure, producing the thiadiazole core with an ethyl carboxylate substituent.

Multi-Step Synthesis via Alkylation and Cyclization

A multi-step synthesis strategy involves:

- Preparation of intermediate diethyl esters tethered to sulfur atoms.

- Cyclization under alkaline or acidic conditions to form the thiadiazole ring.

- Oxidative cyclization or substitution to introduce aryl groups.

For example, diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate can be synthesized by alkylation of thiadiazole precursors with ethyl bromobutyrate in dimethylformamide (DMF) using potassium carbonate as base, followed by reflux and purification, yielding up to 92%.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | THF for Lawesson’s reagent reaction; DMF for alkylation |

| Temperature | 75°C for cyclization; room temperature to reflux for alkylation | Controlled heating to optimize yield |

| Reaction Time | 3 hours (cyclization); 8 hours (alkylation) | Sufficient time for complete conversion |

| Base | Potassium carbonate (K2CO3) | Used in alkylation to deprotonate nucleophile |

| Purification | Column chromatography (SiO2) | Petroleum ether:ethyl acetate mixtures used |

| Yield Range | 28% to 92% | Dependent on substrate and reaction step |

Characterization Data Supporting Preparation

- Infrared Spectroscopy (IR): Strong absorption bands at ~1740 cm⁻¹ (C=O ester), 1270 cm⁻¹ (C–O ester), and bands at 2879 and 2936 cm⁻¹ (C–H aliphatic) confirm ester and thiadiazole functionalities.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra show characteristic signals for ethyl ester groups and aromatic protons, confirming substitution patterns.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 302.27 g/mol for Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate confirm molecular identity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization with Lawesson’s reagent | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate + Lawesson’s reagent | 75°C, 3 h in THF | 28 | Base thiadiazole ring formation method |

| Alkylation with ethyl bromobutyrate | 1,3,4-thiadiazole precursor + ethyl bromobutyrate + K2CO3 | Reflux in DMF, 8 h | 92 | High yield for tethered esters |

| Aromatic substitution or coupling | 2-(trifluoromethyl)phenyl hydrazine or acid derivatives | Various, controlled | Variable | For introducing trifluoromethylphenyl group |

Research Findings and Practical Considerations

- The use of Lawesson’s reagent is critical for efficient sulfurization and ring closure in thiadiazole synthesis but may lead to moderate yields due to side reactions or incomplete conversion.

- Alkylation reactions in polar aprotic solvents like DMF with potassium carbonate base provide excellent yields for ester-functionalized intermediates.

- The trifluoromethyl group is stable under the described reaction conditions, allowing its incorporation without degradation.

- Purification typically requires column chromatography with optimized solvent systems to separate the target compound from byproducts.

- Reaction optimization includes controlling temperature, reaction time, and reagent stoichiometry to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups, such as thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs differ primarily in the substituents at position 5 of the thiadiazole ring:

Key Observations :

- The trifluoromethyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to halogens (Cl, Br) or fluorinated phenyl groups.

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Key Observations :

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) correlate with improved anticancer activity by modulating electronic density and target binding .

- The target compound’s trifluoromethyl group may offer superior pharmacokinetic properties compared to halogenated analogs due to increased metabolic stability.

Key Observations :

- Halogenated analogs are often synthesized via Sandmeyer reactions with CuBr₂ , while aryl-substituted derivatives require cross-coupling (e.g., Suzuki) .

Biological Activity

Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8F3N3O2S

- Molecular Weight : 351.28 g/mol

- CAS Number : Not specified in the search results.

The biological activity of thiadiazole derivatives, including ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate, can be attributed to several mechanisms:

- Antioxidant Activity : Thiadiazole compounds have been shown to exhibit antioxidant properties, which protect cells from oxidative stress.

- Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, contributing to their therapeutic effects in various diseases.

- Anticancer Activity : Some studies suggest that thiadiazoles can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

Anticancer Activity

Research indicates that thiadiazole derivatives possess promising anticancer properties. For instance:

- A study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values ranging from 4.37 μM to 8.03 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl Thiadiazole Derivative | HepG-2 | 4.37 |

| Ethyl Thiadiazole Derivative | A-549 | 8.03 |

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties:

- A study highlighted the effectiveness of thiadiazoles against various bacterial strains, suggesting their potential as antibacterial agents .

Neuroprotective Effects

Thiadiazole derivatives have been investigated for their neuroprotective effects:

- In vivo studies showed that certain derivatives could reduce neuronal damage and improve cognitive function in models of neurodegeneration .

Case Studies

- Antiapoptotic Activity :

- Antiepileptic Properties :

Q & A

Advanced Research Question

- Molecular Docking : Screen against targets (e.g., SARS-CoV-2 enzymes) using AutoDock Vina; prioritize compounds with high binding affinity (< -8 kcal/mol) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories) to assess binding mode persistence .

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity profiles .

What strategies enhance regioselectivity in functionalizing the thiadiazole core?

Advanced Research Question

- Directing Groups : Use electron-withdrawing substituents (e.g., carboxylate) to guide electrophilic substitution at the 5-position .

- Metal Catalysis : Pd-mediated C–H activation enables selective coupling at sterically accessible sites .

Case Study : Bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate exclusively yields the 5-bromo derivative due to the amino group’s directing effect .

How is the ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate precursor synthesized?

Basic Research Question

The precursor is prepared via:

Cyclocondensation : Reacting thiosemicarbazide with ethyl glyoxylate in acidic media to form the thiadiazole ring .

Amination : Nitration followed by reduction, though yields are lower compared to direct cyclization routes .

Are there alternatives to Suzuki coupling for introducing aryl groups to the thiadiazole core?

Advanced Research Question

Alternative methods include:

- Buchwald–Hartwig Amination : For N-aryl derivatives, using Pd/Xantphos catalysts .

- Ullmann Coupling : Copper-mediated aryl halide coupling under high temperatures (limited by scalability) .

Trade-offs : Suzuki coupling remains superior for trifluoromethylphenyl introduction due to mild conditions and commercial boronic acid availability .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Question

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability .

- Thiadiazole Core : Acts as a bioisostere for carboxylic acids, modulating target engagement (e.g., kinase inhibition) .

SAR Studies : Compare analogs (e.g., methyl vs. phenyl substituents) in enzymatic assays to map pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.